

A Comparative Guide to dCTPase Inhibitors: TH1217 and Beyond

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For Researchers, Scientists, and Drug Development Professionals

The enzyme dCTP pyrophosphatase 1 (dCTPase), a key regulator of cellular nucleotide pools, has emerged as a promising target in cancer therapy. Its inhibition can potentiate the effects of nucleoside analogue drugs. This guide provides a detailed comparison of a novel dCTPase inhibitor, **TH1217**, with previously discovered inhibitors from distinct chemical classes, supported by experimental data.

Overview of dCTPase Inhibitors

dCTPase prevents the accumulation of non-canonical and modified deoxynucleotide triphosphates (dNTPs), thereby maintaining genomic integrity. In cancer cells, where dNTP metabolism is often dysregulated, inhibiting dCTPase can lead to the accumulation of cytotoxic nucleotide analogues, enhancing the efficacy of chemotherapy. This has spurred the development of small molecule dCTPase inhibitors. Here, we compare the performance of **TH1217**, a boronic acid-containing compound, with representative inhibitors from the benzimidazole, piperazin-1-ylpyridazine, and triazolothiadiazole classes.

Comparative Performance of dCTPase Inhibitors

The following tables summarize the key performance metrics of **TH1217** and other notable dCTPase inhibitors.

Table 1: Potency and Selectivity



Compoun d	Chemical Class	dCTPase IC50 (nM)	MTH1 IC50 (nM)	ITPA IC50 (μM)	Selectivit y vs. MTH1	Selectivit y vs. ITPA
TH1217 (Compoun d 30)	Boronic Acid Derivative	47[1][2][3] [4]	>10,000	>100	>213-fold	>2128-fold
Compound 11	Benzimida zole	11,000	-	-	-	-
Compound 21	Piperazin- 1- ylpyridazin e	79	>10,000	>100	>127-fold	>1266-fold
Compound 18	Triazolothi adiazole	110	>10,000	>100	>91-fold	>909-fold

Note: A higher selectivity fold indicates a more specific inhibition of dCTPase.

Table 2: In Vitro ADME Profile

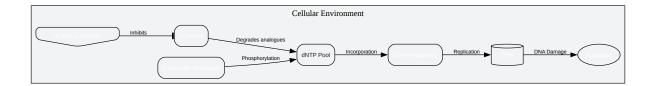


Compound	Aqueous Solubility (μΜ)	Human Plasma Stability (% remaining after 4h)	Mouse Microsomal Stability (t½, min)	Cell Permeabilit y (Papp A- B, 10 ⁻⁶ cm/s)	CYP Inhibition (IC50, μM)
TH1217 (Compound 30)	>100[1]	86[1]	109[1]	8.66[1]	>25 (for major isoforms)
Compound 18 (TH1217 Precursor)	<10	28	20	-	-
Compound 21	-	-	-	-	-
Compound 18 (Triazolo.)	-	-	-	-	-

Note: ADME data for Compound 21 and Compound 18 (Triazolothiadiazole) is not publicly available.

Signaling Pathway and Experimental Workflow

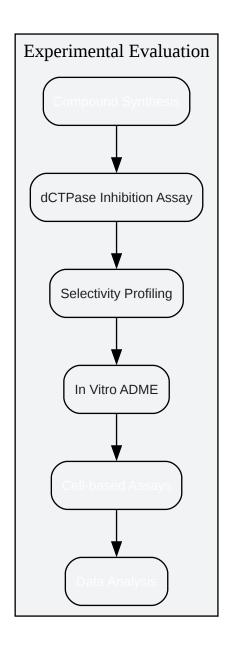
The following diagrams illustrate the mechanism of action of dCTPase inhibitors and a typical experimental workflow for their evaluation.



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Mechanism of dCTPase inhibitor action.



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